molecular formula C24H21N3O6S B2579417 [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040665-11-9

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2579417
CAS No.: 1040665-11-9
M. Wt: 479.51
InChI Key: KPKSMXXOAPCPIB-UHFFFAOYSA-N
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Description

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines acetylphenyl, carbamoyl, and benzothiadiazinyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-15(28)16-10-12-19(13-11-16)25-22(29)14-33-24(30)18-8-6-17(7-9-18)23-26-20-4-2-3-5-21(20)34(31,32)27-23/h2-13,23,26-27H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSMXXOAPCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiadiazine structure, followed by the introduction of the acetylphenyl and carbamoyl groups. Common reagents used in these reactions include acetic anhydride, carbamoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

The compound [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate represents a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on available research findings and case studies.

Anticancer Activity

Research has indicated that compounds containing benzothiadiazine derivatives exhibit significant anticancer properties. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The structural components of the compound suggest potential antimicrobial activity. Benzothiadiazine derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for developing new antimicrobial agents. Preliminary studies indicate that modifications to the benzothiadiazine structure can enhance efficacy against various pathogens .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro and in vivo. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects .

Case Study 1: Anticancer Research

A study published in Der Pharma Chemica explored the synthesis of various benzothiadiazine derivatives and their anticancer activities. The results showed that certain derivatives significantly inhibited the growth of breast and lung cancer cell lines, suggesting that modifications to the compound's structure could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of a related benzothiadiazine derivative. The study tested the compound against Gram-positive and Gram-negative bacteria, revealing promising results with effective inhibition zones comparable to standard antibiotics .

Case Study 3: Anti-inflammatory Mechanisms

Research conducted on anti-inflammatory properties highlighted how compounds similar to this compound reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels .

Data Table: Summary of Applications

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor growth ,
Antimicrobial PropertiesEffective against various pathogens; comparable to standard antibiotics ,
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; effective in animal models

Mechanism of Action

The mechanism of action of [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains. These interactions can lead to changes in cellular processes, such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

The compound [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate , also referred to as C17H15N2O4S , is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-acetylphenyl isocyanate with appropriate benzoic acid derivatives. The resulting product has been characterized using various techniques including:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
  • Infrared Spectroscopy (IR) : Employed to identify specific chemical bonds and functional groups within the compound.
  • X-ray Crystallography : Provides detailed information about the arrangement of atoms in the crystalline structure.

A recent study reported that the compound exhibits a melting point range of 424–426 K and forms buff-colored crystals with distinct N—H⋯O hydrogen bonding interactions .

Antiproliferative Activity

Research has indicated that this compound demonstrates significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human cancer cells, suggesting its potential as an anticancer agent.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)10.5
A549 (Lung)12.8

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
  • Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in malignant cells through activation of caspases.
  • Anti-inflammatory Properties : Some studies indicate that it may also possess anti-inflammatory effects, which could contribute to its anticancer activity by reducing tumor-associated inflammation.

Case Studies

A notable case study involved administering the compound to mice models bearing tumors. Results indicated a significant reduction in tumor size and weight compared to controls receiving no treatment. The study highlighted not only the efficacy but also a favorable safety profile, with minimal side effects observed during the treatment period .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route to obtain high-purity [(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzoate?

  • Methodology : Start with the condensation of 4-acetylphenyl isocyanate with methyl 4-aminobenzoate derivatives under anhydrous conditions. Use catalytic HCl in ethanol for cyclization, as demonstrated in analogous benzothiadiazine syntheses (e.g., refluxing 2-aminothiophenol with β-aroylacrylic acids in HCl-saturated ethanol) . Purify intermediates via recrystallization (methanol/ethanol) to remove unreacted starting materials. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify acetyl, carbamoyl, and benzothiadiazine moieties. Compare chemical shifts with similar compounds (e.g., 1,4-benzothiazin-3-ones show characteristic carbonyl peaks at ~170 ppm in 13C^{13}C NMR) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • IR : Identify key functional groups (e.g., C=O stretches at ~1680–1720 cm1^{-1}) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

  • Methodology : Grow single crystals via slow evaporation of a saturated DMSO/water solution. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine structures with SHELXL . Analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planar distortions in the benzothiadiazine ring . Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) can stabilize specific conformations .

Advanced Research Questions

Q. How do substituents on the benzothiadiazine ring influence biological activity?

  • Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 4-position) and evaluate their activity against target enzymes (e.g., antifungal assays for Candida albicans). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with binding affinity to active sites . Compare results with SAR studies of analogous triazolo-thiadiazoles, where electron-deficient aryl groups enhance antimicrobial potency .

Q. What strategies resolve contradictions in reaction pathways for benzothiadiazine derivatives?

  • Case Study : When 2-aminothiophenol reacts with β-aroylacrylic acids, conflicting reports propose 1,5-benzothiazepine vs. 1,4-benzothiazin-3-one products. Replicate reactions under strict anhydrous conditions and characterize products via X-ray crystallography to confirm regioselectivity . Computational studies (DFT) can model transition states to explain preferential cyclization pathways .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodology : Use SwissADME or ADMETLab to calculate logP, solubility, and bioavailability. Perform molecular dynamics simulations (GROMACS) to assess membrane permeability. Compare with experimental data from HPLC retention times (C18 column, acetonitrile/water gradient) .

Experimental Design & Data Analysis

Q. What crystallographic software tools are optimal for refining complex heterocyclic structures?

  • Tools :

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially with high-resolution data .
  • WinGX : Integrate SHELX outputs for graphical visualization and validation (e.g., R-factor convergence checks) .
    • Validation : Use PLATON to check for missed symmetry and residual electron density peaks .

Q. How to analyze conformational dynamics of the benzothiadiazine ring in solution?

  • Methodology :

  • NMR NOESY : Detect through-space interactions between protons on adjacent rings to infer puckering.
  • DFT Calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian09. Compare calculated 3JHH^3J_{HH} coupling constants with experimental NMR data to validate conformers .

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